molecular formula C14H14N2O4 B1394247 Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate CAS No. 1229626-89-4

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate

Cat. No.: B1394247
CAS No.: 1229626-89-4
M. Wt: 274.27 g/mol
InChI Key: ZKZNFMBIQVBZER-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate typically involves the reaction of 2-methyl-4-oxo-4H-quinazoline-3-carboxylic acid with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
  • 2-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid

Uniqueness

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate is unique due to its specific structure, which includes both a quinazolinone core and a butyric acid ester group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .

Properties

IUPAC Name

methyl 4-(2-methyl-4-oxoquinazolin-3-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNFMBIQVBZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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